2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylic acid is a complex organic compound that features an indole core substituted with a carboxylic acid group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, where the indole reacts with a carboxylic acid chloride in the presence of a Lewis acid catalyst.
Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the indole derivative reacts with 4-methylpiperazine under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. The methylpiperazine moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor with a similar piperazine moiety.
Olanzapine: An antipsychotic drug with a similar indole core.
Uniqueness: 2-[(4-Methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O2/c1-17-6-8-18(9-7-17)10-13-14(15(19)20)11-4-2-3-5-12(11)16-13/h2-5,16H,6-10H2,1H3,(H,19,20) |
InChI Key |
SOCGRWOHBFZYPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
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